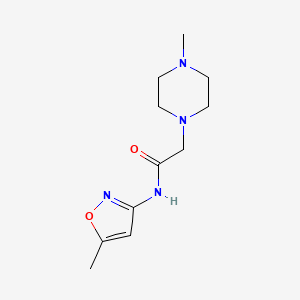
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide, also known as CMF, is a synthetic compound that has been studied for its potential use in scientific research. CMF is a furan derivative and is a member of the class of compounds known as amides.
Mechanism of Action
The exact mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. By inhibiting acetylcholinesterase, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may protect cells from oxidative stress. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is also stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide and its potential side effects.
Synthesis Methods
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid to give 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported in several research articles, and the yield of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is reported to be moderate to high.
Scientific Research Applications
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been studied for its potential use in scientific research. It has been reported to have anticancer, antidiabetic, and anticonvulsant activities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect in animal models of these diseases.
properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-15(4-3-5-16(12)20)17-10-11-18(24-17)19(22)21-13-6-8-14(23-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFVGKIVJXAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)
![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631503.png)

![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)